3-(3-(Trifluoromethyl)phenyl)propanenitrile
Overview
Description
“3-(3-(Trifluoromethyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C10H8F3N . It is also known by other synonyms such as “3- (3- (trifluoromethyl)phenyl)propanenitrile”, “3- [3- (trifluoromethyl)phenyl]propanenitrile”, and "3- (3-Trifluoromethyl-phenyl)-propionitrile" .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One of the methods includes the oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . This method has been used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various techniques such as IR, 1 H NMR, 13 C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
The trifluoromethyl group in “this compound” is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . The compound undergoes various chemical reactions, including oxidative trifluoromethylation and trifluoromethylthiolation reactions .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 199.17 g/mol . It has a topological polar surface area of 23.8 Ų . Other computed properties include XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, and rotatable bond count of 2 .Scientific Research Applications
Synthesis and Material Properties
Optical and Electronic Materials : The synthesis of multifunctional aromatic diamines substituted with trifluoromethyl groups has led to the development of fluorinated polyimides. These materials exhibit exceptional solubility, thermal stability, mechanical strength, and especially, outstanding optical transparency and low dielectric constants, making them ideal for advanced electronic and optical applications (Tao et al., 2009).
Electrochemical Applications : Peripherally tetra-substituted phthalocyanines bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol have been synthesized and shown to possess unique electrochemical and spectroelectrochemical properties. These properties suggest their potential utility in electrochemical technologies, including sensors and catalysis (Aktaş Kamiloğlu et al., 2018).
Advanced Functional Materials : Research into selenium-containing heterocycles from reactions involving isoselenocyanates and propanedinitrile has yielded compounds with potential applications in medicinal chemistry and materials science due to their unique structural and electronic properties (Sommen et al., 2007).
Chemical Synthesis and Catalysis
Catalysis : Nonsymmetric palladium complexes featuring partly fluorinated bisphosphine ligands have demonstrated efficiency as catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. The introduction of trifluoromethyl groups into these ligands significantly influences the catalytic activity and properties of the resulting polymers (Meier et al., 2003).
Environmental and Safety Applications
Environmental Remediation : The degradation of pollutants using micro-electrolysis systems incorporating iron and activated carbon has been studied, with specific focus on compounds similar to 3-(3-(Trifluoromethyl)phenyl)propanenitrile. This approach highlights the potential for using advanced reduction processes in water treatment and environmental cleanup efforts (Lai et al., 2013).
Safety and Hazards
The compound is combustible and harmful if swallowed . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 3-(3-(Trifluoromethyl)phenyl)propanenitrile is the serotonergic system . This system is involved in various physiological processes, including mood regulation, and is often a target for antidepressant drugs .
Mode of Action
The compound interacts with the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors .
Biochemical Pathways
The compound’s action on the serotonergic system affects the biochemical pathways associated with serotonin production and signaling . This can lead to changes in mood and behavior, which may explain the observed antidepressant-like effects .
Result of Action
The result of the compound’s action is an antidepressant-like effect in mice . This effect was observed in both the forced swimming test (FST) and tail suspension test (TST), which are commonly used to assess antidepressant activity .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFANOZTLIFBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440340 | |
Record name | 3-[3-(trifluoromethyl)phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95096-06-3 | |
Record name | 3-[3-(trifluoromethyl)phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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